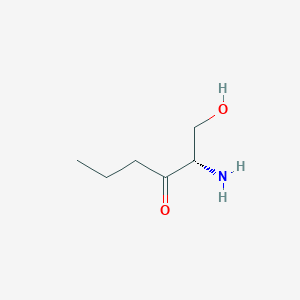
(S)-2-Amino-1-hydroxyhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-hydroxyhexan-3-one is an organic compound with a chiral center, making it an enantiomerically pure substance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-hydroxyhexan-3-one typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent racemization and ensure high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. These methods are advantageous due to their high selectivity and environmentally friendly nature. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-1-hydroxyhexan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amines or other functionalized derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-1-hydroxyhexan-3-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-hydroxyhexan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-1-hydroxyhexan-3-one: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-1-hydroxyhexan-3-one: The racemic mixture, which contains both enantiomers in equal proportions.
2-Amino-1-hydroxyhexan-3-ol: A structurally similar compound with a hydroxyl group instead of a ketone.
Uniqueness
(S)-2-Amino-1-hydroxyhexan-3-one is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This makes it valuable in applications requiring high enantiomeric purity and specific chiral properties.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(2S)-2-amino-1-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H13NO2/c1-2-3-6(9)5(7)4-8/h5,8H,2-4,7H2,1H3/t5-/m0/s1 |
Clé InChI |
ZJWZHYNZHUYBFO-YFKPBYRVSA-N |
SMILES isomérique |
CCCC(=O)[C@H](CO)N |
SMILES canonique |
CCCC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


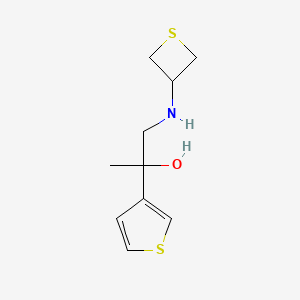
![methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12992480.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B12992494.png)
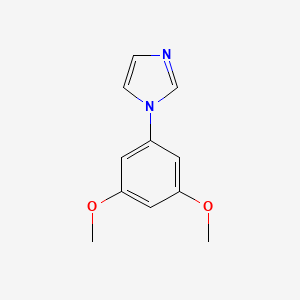
![4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B12992512.png)
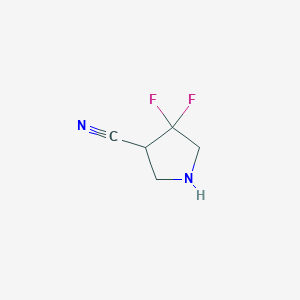
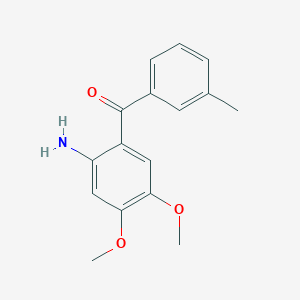
![methyl 2-(rel-(1R,5S,6r)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12992519.png)
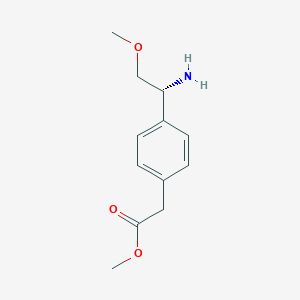
![(4-(Benzo[d][1,3]dioxol-5-yl)phenyl)methanol](/img/structure/B12992543.png)
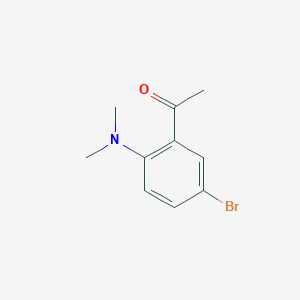
![7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12992553.png)
![5,5-Difluoro-2-azabicyclo[4.1.0]heptane](/img/structure/B12992559.png)
